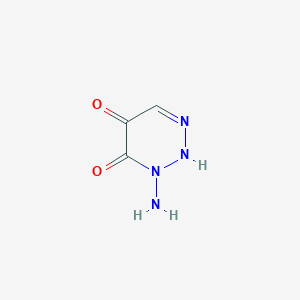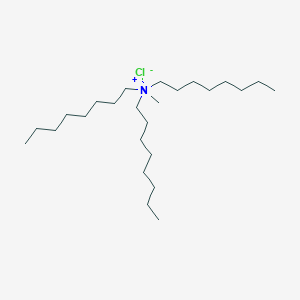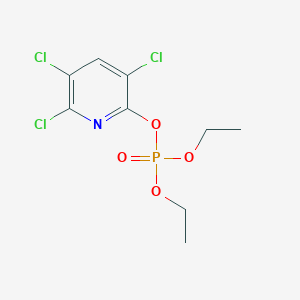
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is a chemical compound that belongs to the family of isoxazole derivatives. It is a synthetic compound that is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole is not fully understood. However, it is believed to act on various pathways in the body, including the GABAergic and glutamatergic systems. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various biochemical and physiological effects. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory properties and can reduce oxidative stress. Additionally, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds and as a ligand in coordination chemistry. Additionally, this compound has shown potential in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its cost. It is a synthetic compound and can be expensive to produce.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole. One area of research is the development of new drugs using this compound as a building block. Another area of research is the investigation of its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole involves the reaction of 2-methyl-2-nitrosopropane with ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 4-(2-nitrosoethyl)-3-methoxy-5-methylisoxazole, which is then reduced with zinc and hydrochloric acid to give the final product.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole has various scientific research applications. It is used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. This compound has been used in the development of new drugs and has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
143006-89-7 |
|---|---|
Produktname |
4-(2-Hydroxyethyl)-3-methoxy-5-methylisoxazole |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5-6(3-4-9)7(10-2)8-11-5/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VVTPLPTXQSOUOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCO |
Kanonische SMILES |
CC1=C(C(=NO1)OC)CCO |
Synonyme |
4-Isoxazoleethanol,3-methoxy-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)







